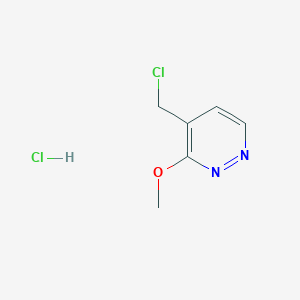
4-(Chloromethyl)-3-methoxypyridazine hydrochloride
説明
4-(Chloromethyl)pyridine hydrochloride is a type of organic compound that is often used in the field of organic synthesis . It is typically used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .
Synthesis Analysis
While specific synthesis methods for 4-(Chloromethyl)-3-methoxypyridazine hydrochloride are not available, a similar compound, 4-(Chloromethyl)pyridine hydrochloride, can be synthesized through a series of reactions involving 4-methylpyridine, potassium permanganate, methanol, and thionyl chloride .科学的研究の応用
Synthesis and Chemical Properties
4-(Chloromethyl)-3-methoxypyridazine hydrochloride serves as a critical intermediate in the synthesis of complex molecules. Its reactivity, particularly in substitution reactions, enables the creation of a wide range of compounds with potential applications in medicinal chemistry and material science. For example, its use in the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride through improved preparation methods showcases its versatility in producing pyridine derivatives with high yield (Dai Gui-yuan, 2003).
Medicinal Chemistry Applications
While explicit information on the use of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride in medicinal chemistry within the given constraints was not found, the synthesis techniques and the chemical transformations it undergoes suggest its potential utility in developing pharmacologically active compounds. The methodologies for synthesizing pyridine and pyridazine derivatives hint at its indirect role in creating molecules with therapeutic properties. For instance, the synthesis of compounds through electrophilic substitution reactions indicates its applicability in crafting molecules with specific biological activities (Yong-Dae Park et al., 2005).
Advanced Material Synthesis
The chemical properties of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride, including its reactivity towards various nucleophiles, make it an essential building block in the synthesis of advanced materials. Its application in creating heterocyclic compounds and the potential for generating novel polymers or functional materials exemplifies its significance in material science research. The ability to form diverse chemical structures through reactions with this compound enables the development of materials with specialized functions (M. Oresic et al., 2001).
Analytical and Structural Studies
The compound's structural and electronic characteristics have been subjects of study, providing insights into its chemical behavior and interactions. Research involving spectroscopic analysis and computational chemistry models helps in understanding the fundamental aspects of its reactivity and stability. These studies are crucial for designing new synthetic routes and for the application of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride in various research fields (S. Vijaya Chamundeeswari et al., 2013).
Safety and Hazards
特性
IUPAC Name |
4-(chloromethyl)-3-methoxypyridazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O.ClH/c1-10-6-5(4-7)2-3-8-9-6;/h2-3H,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMBULSAEMSTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=N1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-3-methoxypyridazine hydrochloride | |
CAS RN |
1956381-55-7 | |
| Record name | Pyridazine, 4-(chloromethyl)-3-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956381-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride](/img/structure/B3113487.png)






![5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride](/img/structure/B3113585.png)



![N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide](/img/structure/B3113601.png)